molecular formula C12H16BClFNO2 B13961504 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(fluoromethyl)pyridine

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(fluoromethyl)pyridine

Cat. No.: B13961504
M. Wt: 271.52 g/mol
InChI Key: PVHOMVMTLIHVEG-UHFFFAOYSA-N
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Description

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(fluoromethyl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a chloro group, a fluoromethyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(fluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-bromopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 2-chloro-4-bromopyridine is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(fluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The boronic ester moiety allows for cross-coupling reactions with aryl or vinyl halides using palladium catalysts.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, sodium hydride, and triethylamine.

    Solvents: Organic solvents like THF, dichloromethane, and acetonitrile.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through cross-coupling reactions.

    Pyridine N-Oxides: Formed through oxidation reactions.

Scientific Research Applications

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(fluoromethyl)pyridine has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.

    Material Science: Utilized in the synthesis of functional materials such as polymers and liquid crystals.

    Biological Studies: Employed in the development of bioactive compounds and probes for biological imaging.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(fluoromethyl)pyridine is primarily based on its ability to participate in various chemical reactions. The boronic ester moiety allows for the formation of boronate complexes with diols and other nucleophiles, facilitating cross-coupling reactions. The chloro and fluoromethyl groups provide sites for further functionalization, enabling the synthesis of diverse derivatives with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the fluoromethyl group but shares similar reactivity.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline moiety instead of a pyridine ring.

    2-Chloropyridine-4-boronic Acid Pinacol Ester: Similar structure but with a pinacol ester instead of a dioxaborolane moiety.

Uniqueness

The presence of both chloro and fluoromethyl groups in 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(fluoromethyl)pyridine provides unique reactivity and versatility in organic synthesis

Properties

Molecular Formula

C12H16BClFNO2

Molecular Weight

271.52 g/mol

IUPAC Name

2-chloro-6-(fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-9(7-15)16-10(14)6-8/h5-6H,7H2,1-4H3

InChI Key

PVHOMVMTLIHVEG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)CF

Origin of Product

United States

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